molecular formula C15H18N2O4 B184271 Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate CAS No. 370841-36-4

Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate

Cat. No.: B184271
CAS No.: 370841-36-4
M. Wt: 290.31 g/mol
InChI Key: GGFUURYMMCWQOI-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate is a synthetic organic compound with a complex structure that includes a quinoline core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as the ethyl ester, hydroxyethylamino, and methoxy groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by functionalization at specific positions.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Functionalization: The introduction of the ethyl ester group at the 3-position can be achieved through esterification reactions using ethyl chloroformate. The hydroxyethylamino group can be introduced via nucleophilic substitution reactions using 2-aminoethanol. The methoxy group at the 6-position can be introduced through methylation reactions using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core, potentially reducing the double bonds within the aromatic system.

    Substitution: Nucleoph

Properties

IUPAC Name

ethyl 4-(2-hydroxyethylamino)-6-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-21-15(19)12-9-17-13-5-4-10(20-2)8-11(13)14(12)16-6-7-18/h4-5,8-9,18H,3,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFUURYMMCWQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364448
Record name ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370841-36-4
Record name ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl4-[(2-hydroxyethyl)amino]-6-methoxy-3-quinolinecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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